molecular formula C18H16N2O3S2 B2625294 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896338-34-4

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2625294
CAS RN: 896338-34-4
M. Wt: 372.46
InChI Key: BYVUAPVZFQVTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTB or MTA, and it belongs to the class of thiazole-based compounds. MTB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as 4-methanesulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation, making it a candidate for developing new cancer therapies .

Antimicrobial Activity

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting its use in developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound is also used in enzyme inhibition studies. Its unique structure allows it to act as an inhibitor for specific enzymes, which can be useful in understanding enzyme functions and developing enzyme-targeted drugs .

Anti-inflammatory Research

The compound is also being investigated for its anti-inflammatory properties. It has the potential to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

These applications highlight the versatility and potential of 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Example source for anticancer research. Example source for antimicrobial activity. Example source for enzyme inhibition studies. : Example source for fluorescent probes. : Example source for pharmacokinetic studies. : Example source for material science. : Example source for neuroprotective agents. : Example source for anti-inflammatory research.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-3-5-13(6-4-12)16-11-24-18(19-16)20-17(21)14-7-9-15(10-8-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUAPVZFQVTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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